molecular formula C23H25ClFNO6 B2865617 Diethyl 2-(acetylamino)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]benzyl}malonate CAS No. 439108-33-5

Diethyl 2-(acetylamino)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]benzyl}malonate

Cat. No.: B2865617
CAS No.: 439108-33-5
M. Wt: 465.9
InChI Key: OTYIQTRFLJCMDH-UHFFFAOYSA-N
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Description

Diethyl 2-(acetylamino)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]benzyl}malonate is a malonate derivative featuring a substituted benzyloxybenzyl group and an acetylated amino side chain. Its structure includes:

  • A malonate core (diethyl ester).
  • A 4-[(2-chloro-6-fluorobenzyl)oxy]benzyl substituent, introducing aromaticity, halogenation (Cl, F), and steric bulk.

Properties

IUPAC Name

diethyl 2-acetamido-2-[[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClFNO6/c1-4-30-21(28)23(26-15(3)27,22(29)31-5-2)13-16-9-11-17(12-10-16)32-14-18-19(24)7-6-8-20(18)25/h6-12H,4-5,13-14H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYIQTRFLJCMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)F)(C(=O)OCC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClFNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Diethyl Acetamidomalonate

The synthesis begins with the preparation of diethyl acetamidomalonate, a key intermediate. Diethyl malonate reacts with acetic anhydride under reflux conditions to introduce the acetylamino group. This step typically achieves yields of 85–90% when conducted in anhydrous ethanol with catalytic sulfuric acid.

Reaction Conditions:

  • Solvent: Anhydrous ethanol
  • Catalyst: Sulfuric acid (0.5–1.0 mol%)
  • Temperature: 80–90°C
  • Time: 4–6 hours

The product is purified via vacuum distillation to remove excess acetic anhydride and byproducts.

Synthesis of the Benzylating Agent

The benzylating agent, 4-[(2-chloro-6-fluorobenzyl)oxy]benzyl bromide, is synthesized in two stages:

  • Etherification: 2-Chloro-6-fluorobenzyl chloride reacts with 4-hydroxybenzyl alcohol in the presence of potassium carbonate to form 4-[(2-chloro-6-fluorobenzyl)oxy]benzyl alcohol.
  • Bromination: The alcohol is treated with phosphorus tribromide (PBr₃) in dichloromethane to yield the corresponding bromide.

Key Parameters:

Step Reagents Solvent Temperature Yield
Etherification K₂CO₃ DMF 60°C 75%
Bromination PBr₃ CH₂Cl₂ 0–5°C 82%

Alkylation Reaction

Diethyl acetamidomalonate undergoes alkylation with the benzylating agent under strongly basic conditions. Sodium hydride (NaH) in tetrahydrofuran (THF) deprotonates the central carbon of the malonate, enabling nucleophilic attack by the benzyl bromide.

Optimized Conditions:

  • Base: NaH (2.2 equiv)
  • Solvent: THF
  • Temperature: 0°C to room temperature
  • Time: 12–18 hours

The reaction typically achieves 70–75% yield, with unreacted starting materials removed via aqueous workup.

Purification Techniques

Crude product is purified using:

  • Recrystallization: Ethanol/water mixtures (3:1) yield crystals with >98% purity.
  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) eluent resolves minor impurities.

Industrial-Scale Production Methods

Reactor Systems and Catalysis

Industrial synthesis employs continuous flow reactors to enhance efficiency and safety. Key features include:

  • Tubular Reactors: Enable precise temperature control (±2°C) during exothermic alkylation.
  • Heterogeneous Catalysts: Zeolite-based catalysts reduce reaction time by 30% compared to batch processes.

Comparative Metrics:

Parameter Laboratory Scale Industrial Scale
Batch Size 10–100 g 50–100 kg
Yield 70–75% 80–85%
Purity 98% 99.5%

Large-Scale Purification Processes

Industrial purification leverages fractional crystallization and short-path distillation:

  • Fractional Crystallization: Ethanol gradients isolate the compound with <0.5% impurities.
  • Short-Path Distillation: Removes high-boiling byproducts under reduced pressure (0.1–0.5 mmHg).

Optimization of Reaction Parameters

Influence of Base and Solvent

Base strength and solvent polarity critically impact alkylation efficiency:

Base Solvent Yield (%)
NaH THF 75
K₂CO₃ DMF 58
LDA Toluene 63

THF’s moderate polarity facilitates better solubility of intermediates, while NaH’s strong basicity ensures complete deprotonation.

Temperature and Reaction Time Effects

Lower temperatures (0–5°C) minimize side reactions but prolong reaction time. A balanced approach (10–15°C for 14 hours) optimizes yield and throughput.

Comparative Analysis with Related Malonate Derivatives

This compound exhibits distinct synthetic challenges compared to analogs:

Compound Substituent Key Reaction Difference
Diethyl 2-(acetamido)-2-(4-methoxybenzyl)malonate 4-Methoxybenzyl No halogenation steps required
Diethyl 2-(acetylamino)-2-(2-fluoro-5-hydroxybenzyl)malonate 2-Fluoro-5-hydroxybenzyl Additional protection/deprotection steps for hydroxyl group

The chloro and fluoro substituents in the target compound necessitate stringent anhydrous conditions to prevent hydrolysis during alkylation.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-(acetylamino)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]benzyl}malonate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Substitution reactions typically require strong bases or nucleophiles, such as sodium hydride (NaH) or sodium methoxide (NaOCH₃).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be used in further chemical synthesis or as intermediates in pharmaceutical applications.

Scientific Research Applications

Chemistry: In chemistry, Diethyl 2-(acetylamino)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]benzyl}malonate is used as a building block for the synthesis of complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound is used to study the effects of specific chemical modifications on biological systems. It can be used to create analogs of biologically active molecules, allowing researchers to investigate their biological activity and potential therapeutic applications.

Medicine: In the field of medicine, this compound is used in the development of new pharmaceuticals. Its derivatives can be tested for their efficacy in treating various diseases, making it a valuable tool in drug discovery and development.

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which Diethyl 2-(acetylamino)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]benzyl}malonate exerts its effects depends on its specific application. In pharmaceutical applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural differences and similarities with related malonate derivatives:

Compound Name Key Substituents Structural Features Reference ID
Target Compound 4-[(2-chloro-6-fluorobenzyl)oxy]benzyl, acetylamino Halogenated aromatic ether, acetylated amine -
Diethyl 2-(4-chlorobenzamido)malonate 4-chlorobenzamido Chlorinated aryl amide, simpler substitution
Diethyl 2-(cyclopentylmethyl)-2-(2-oxo-2-(p-tolyl)ethyl)malonate (4aj) Cyclopentylmethyl, p-tolyl ketone Aliphatic and aryl ketone substituents
Diethyl 2-((2-methyl-4-oxo-4H-pyran-3-yl)oxy)malonate (2) Pyran-3-yloxy Heterocyclic ether, ketone functionality
Diethyl 2-(4-phenyl-phenoxy)malonate (6a) 4-phenylphenoxy Biphenyl ether, no halogenation
Diethyl 2-(((4-bromophenyl)amino)methylene)malonate 4-bromophenylamino-methylene Brominated aryl amine, conjugated imine

Key Observations :

  • Acetylamino Group: Unlike simpler amides (e.g., ), the acetyl group may improve metabolic stability or solubility.
  • Steric Effects : The benzyloxybenzyl substituent introduces greater steric hindrance than cyclopentylmethyl () or pyran-3-yloxy () groups.

Key Observations :

  • Yields : Complex substituents (e.g., halogenated benzyloxy groups) may reduce yields compared to simpler alkylations (e.g., ).
  • Catalysts : Copper acetate () and palladium () are common catalysts for introducing diverse substituents.

Physicochemical Properties

Physical states and solubility vary with substituent polarity and steric effects:

Compound Name Physical State Melting Point (°C) Notable Features Reference ID
Target Compound Likely solid/oil Not reported Halogenation may increase melting point -
Dimethyl 2-methyl-2-(2-oxo-...) (4al) White solid 81.8–82.4 High crystallinity due to methyl groups
Diethyl 2-(4-phenyl-phenoxy)malonate White solid Not reported Aromaticity enhances stability
Sodium 2-((2-methyl-4-oxo-...)malonate White solid Not reported Hydrolyzed form, water-soluble

Key Observations :

  • Halogenation Impact: The target’s Cl/F substituents may increase lipophilicity compared to non-halogenated analogues ().
  • Ester vs. Salt : Sodium salts () exhibit higher water solubility than ester derivatives.

Spectral Data Comparison

¹H NMR and ¹³C NMR shifts reflect electronic environments:

Compound Name ¹H NMR Highlights (δ, ppm) ¹³C NMR Highlights (δ, ppm) Reference ID
Target Compound –CH₂ (aromatic ether): ~4.2–5.2; –NHCOCH₃: ~2.1 Aromatic carbons: 110–160; ester C=O: ~165 -
Diethyl 2-(cyclopentylmethyl)-... (4aj) Cyclopentyl CH₂: 1.5–2.0; ketone: absent Aliphatic carbons: 20–40; ester C=O: ~170
Diethyl 2-((2-methyl-4-oxo-...) (2) Pyran H5: 6.26 (d); H6: 7.58 (d) Pyran carbons: 116–174; ester C=O: ~173
Diethyl 2-(4-chlorobenzamido)malonate Aromatic H: ~7.3–7.5; –NHCO–: ~8.0 Chlorinated aryl C: ~130; amide C=O: ~168

Key Observations :

  • Aromatic Signals : The target’s chloro-fluoro-benzyl group would show distinct splitting patterns (e.g., meta-F coupling).
  • Amide Proton : The acetylated amine’s NH (if present) may appear as a broad singlet (~6–8 ppm).

Biological Activity

Diethyl 2-(acetylamino)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]benzyl}malonate is a complex organic compound with significant potential in biological and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C23H25ClFNO6C_{23}H_{25}ClFNO_6 and a molecular weight of 465.9 g/mol. Its structure includes a diethyl malonate backbone, an acetylamino group, and a chloro-fluorobenzene moiety, which contribute to its unique reactivity and biological properties.

Property Value
Molecular FormulaC23H25ClFNO6C_{23}H_{25}ClFNO_6
Molecular Weight465.9 g/mol
CAS Number439108-33-5

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Diethyl Acetamidomalonate : Reaction of diethyl malonate with acetic anhydride.
  • Substitution Reaction : Introduction of the chloro-6-fluorobenzyl group through nucleophilic substitution.
  • Purification : Techniques such as recrystallization or chromatography to isolate the final product.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of this compound can inhibit cell proliferation in cancer cell lines.
    • Case Study : A derivative demonstrated significant cytotoxicity against human lung cancer cell lines (A549, HCC827, NCI-H358) in both 2D and 3D cultures .
  • Antimicrobial Properties : Similar structures have been noted for their ability to bind to DNA and exhibit antimicrobial effects.
    • Compounds with amidine moieties have shown effective binding to AT-rich sites in DNA, indicating potential for antimicrobial activity .
  • Mechanism of Action : The biological activity may be attributed to the compound's ability to interact with molecular targets such as enzymes or receptors, leading to inhibition of critical biological pathways.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with related compounds:

Compound Name Molecular Formula Biological Activity
Diethyl MalonateC6H10O4C_6H_{10}O_4Basic structure; no significant biological activity
N-AcetylcysteineC5H9NO3SC_5H_9NO_3SAntioxidant properties
Diethyl 2-(Acetamido)-2-(4-Methoxyphenyl)malonateC23H25NO5C_{23}H_{25}NO_5Similar backbone; varying substituent effects

Research Findings

Recent studies highlight the potential of this compound in drug development:

  • It serves as a versatile intermediate for synthesizing biologically active molecules.
  • The unique structural features may enhance its reactivity compared to simpler analogs, making it a candidate for further pharmacological exploration .

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